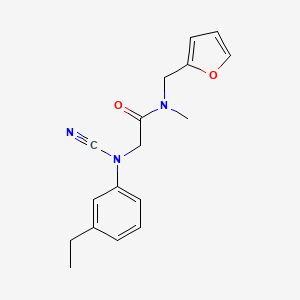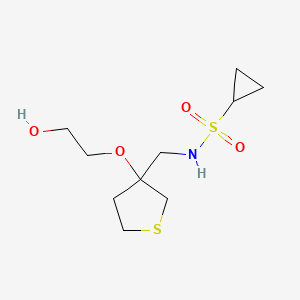![molecular formula C21H18ClN3O4S B2994545 N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 895783-18-3](/img/structure/B2994545.png)
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a 4-chlorophenyl group, an ethyl group, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data can give insights into the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its spectroscopic data. For instance, the 1H-NMR and 13C-NMR data provide information about the chemical environment of the hydrogen and carbon atoms in the molecule . The IR data can give insights into the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Antiviral Activities : A study by Dawood et al. (2011) discusses the synthesis of compounds related to the chemical , focusing on their antiviral activities, particularly against Herpes simplex virus type-1 (HSV-1).
- Tautomerization and Transmetalation : Ruiz and Perandones (2009) explored the tautomerization of thiazole molecules, which is relevant to the compound's structural behavior and potential chemical applications (Ruiz & Perandones, 2009).
- Antimicrobial Studies : Patel, Mistry, and Desai (2009) synthesized 4-oxo-thiazolidine derivatives, including those with a chlorophenyl component, to evaluate their antimicrobial properties (Patel, Mistry, & Desai, 2009).
Anticancer Research
- Anti-Tumor Agents : Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles, showing potential as anti-tumor agents in their studies, highlighting the importance of thiazole derivatives in cancer research (Gomha, Edrees, & Altalbawy, 2016).
Chemical Synthesis and Characterization
- Novel Polythiophenes : Almeida et al. (2009) conducted research on the synthesis and characterization of novel polythiophenes, incorporating elements related to the structure of the compound , contributing to the understanding of its chemical behavior (Almeida et al., 2009).
Photochromic Properties
- Photochromic Systems : Research by Uchida, Nakayama, and Irie (1990) on the photochromic properties of certain derivatives can provide insights into the photochemical behavior of similar compounds, such as N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide (Uchida, Nakayama, & Irie, 1990).
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications. For instance, thiazole derivatives are known to exhibit various biological activities, and they have been used in the development of various drugs . Therefore, this compound could be further studied for its potential therapeutic applications.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c22-14-3-1-13(2-4-14)21-25-16(12-30-21)7-8-23-19(26)20(27)24-15-5-6-17-18(11-15)29-10-9-28-17/h1-6,11-12H,7-10H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDDZZIORSAFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-Dichlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2994462.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2994463.png)

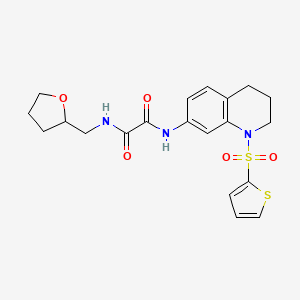
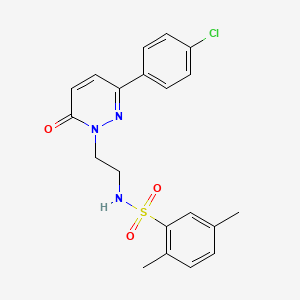
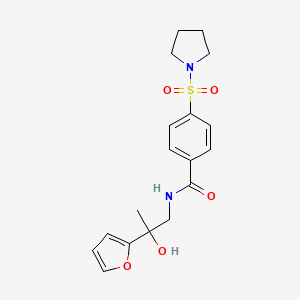
![1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994471.png)
![(Z)-ethyl 1-benzyl-2-((4-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2994472.png)
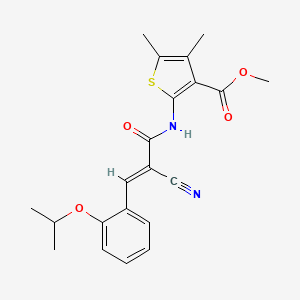
![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2994477.png)
![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)
